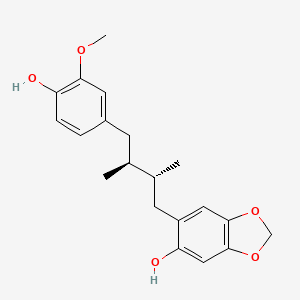

Saurulignan A

Description

Saurulignan A is a lignan belonging to the Saurulignans A-E group, a class of plant secondary metabolites with diverse bioactivities . While its exact botanical source remains unspecified in available literature, it is structurally categorized as a diaryldimethylbutane lignan, a subclass characterized by two benzene rings linked via a dimethylbutane moiety . Current research highlights its structural novelty but lacks comprehensive data on its biological activity, synthesis, or absolute configuration, distinguishing it from other lignans in its group or related families .

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

6-[(2R,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol |

InChI |

InChI=1S/C20H24O5/c1-12(6-14-4-5-16(21)18(8-14)23-3)13(2)7-15-9-19-20(10-17(15)22)25-11-24-19/h4-5,8-10,12-13,21-22H,6-7,11H2,1-3H3/t12-,13+/m0/s1 |

InChI Key |

DIADZLCOROOTGN-QWHCGFSZSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@H](C)CC2=CC3=C(C=C2O)OCO3 |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC3=C(C=C2O)OCO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Saurulignan A and Analogues

- Diaryldimethylbutane Lignans : this compound shares a core structure with Saurulignans B and E but likely differs in hydroxylation patterns or stereochemistry, which may explain divergent bioactivities .

- Cyclized Lignans: Magnovatins A/B, synthesized via acid-catalyzed cyclization, demonstrate how ring formation strategies expand lignan diversity .

Table 2: Bioactivity Comparison

- Anti-HIV Activity : Machilus seco-lignans (237/238) exhibit moderate potency, contrasting with this compound’s uncharacterized virological effects .

- Hepatoprotection : Both Machilus 231 and Schisandra DBCL lignans (e.g., schisandrin) mitigate liver damage, a property yet to be explored in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.